molecular formula C30H34O13 B12775787 Epipodophyllotoxin derivitive CAS No. 111712-42-6

Epipodophyllotoxin derivitive

Cat. No.: B12775787
CAS No.: 111712-42-6
M. Wt: 602.6 g/mol
InChI Key: IEPCYJLTAGEWNI-UHFFFAOYSA-N
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Description

Significance of Epipodophyllotoxin (B191179) Derivatives in Medicinal Chemistry Research

The importance of epipodophyllotoxin derivatives in medicinal chemistry is multifaceted. Primarily, they serve as a critical source of anticancer drugs. benthamdirect.com The semi-synthetic derivatives, etoposide (B1684455) and teniposide (B1684490), are well-established chemotherapeutic agents used in the treatment of various cancers. slideshare.netnih.gov Their mechanism of action, which involves the inhibition of the nuclear enzyme topoisomerase II, has been a key area of study. nih.govnih.gov This enzyme is crucial for DNA replication and repair, and its inhibition by epipodophyllotoxin derivatives leads to breaks in DNA strands, ultimately triggering programmed cell death in rapidly dividing cancer cells. nih.govnih.gov

The epipodophyllotoxin scaffold has been a fertile ground for the design and synthesis of novel anticancer agents with improved efficacy and reduced side effects. nih.gov Researchers have extensively explored modifications at various positions of the molecule to enhance its therapeutic properties. acs.orgmdpi.com This has led to the development of numerous analogs with potent activity against a range of tumor cell lines, including those that have developed resistance to existing drugs. benthamdirect.comnih.gov The ongoing research in this area highlights the enduring relevance of the epipodophyllotoxin framework in the quest for more effective cancer therapies.

Furthermore, the study of epipodophyllotoxin derivatives has contributed significantly to our understanding of drug-target interactions and the mechanisms of drug resistance. benthamdirect.comnih.gov By creating and evaluating a multitude of derivatives, scientists have been able to map the structure-activity relationships (SAR), providing valuable insights into how specific chemical modifications influence biological activity. acs.orgnih.gov This knowledge is not only crucial for optimizing existing drugs but also for the rational design of future therapeutic agents.

Evolution of Research on Epipodophyllotoxin Scaffold Modifications

The story of epipodophyllotoxin derivatives began with the investigation of podophyllotoxin (B1678966), a compound used in folk medicine for centuries. nih.gov While podophyllotoxin itself exhibited antitumor activity, its clinical use was hampered by significant toxicity. iarc.fr This prompted a scientific endeavor in the mid-20th century to identify less toxic and more effective derivatives. nih.gov

A pivotal moment in this evolution was the discovery that the epimerization of podophyllotoxin at the C-4 position led to the formation of epipodophyllotoxin, a compound with a different stereochemical configuration. This structural change was found to be critical for the desired biological activity. sci-hub.se Subsequent modifications focused on the glycosidic moiety at the C-4 position.

The development of etoposide and teniposide in the 1960s marked a major breakthrough. iarc.fr These semi-synthetic derivatives were created by introducing a glucopyranose derivative at the C-4 position of the epipodophyllotoxin scaffold. slideshare.net Etoposide was approved for clinical use in 1983 and remains an important anticancer drug today. bohrium.com

Since the advent of etoposide and teniposide, research has continued to evolve, exploring a wide array of modifications to the epipodophyllotoxin scaffold. nih.gov Scientists have focused on altering the C-4 substituent to improve water solubility, overcome multidrug resistance, and enhance antitumor activity. acs.orgmdpi.com This has led to the synthesis of numerous novel derivatives, including those with modifications at the E-ring and the pendant trimethoxyphenyl group. nih.gov The hybridization of the epipodophyllotoxin moiety with other pharmacophores has also emerged as a promising strategy to develop new drug candidates with improved specificity and the ability to overcome drug resistance. nih.govresearchgate.net

Recent research has also explored the development of prodrugs, such as etoposide phosphate (B84403), to improve the bioavailability of these compounds. nih.gov The continuous exploration of the epipodophyllotoxin scaffold underscores its remarkable versatility and its enduring role in the development of new anticancer therapies.

Properties

CAS No.

111712-42-6

Molecular Formula

C30H34O13

Molecular Weight

602.6 g/mol

IUPAC Name

5-[(7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C30H34O13/c1-12-37-10-21-28(41-12)24(31)25(32)30(42-21)43-26-15-8-18-17(39-11-40-18)7-14(15)22(23-16(26)9-38-29(23)33)13-5-19(34-2)27(36-4)20(6-13)35-3/h5-8,12,16,21-26,28,30-32H,9-11H2,1-4H3

InChI Key

IEPCYJLTAGEWNI-UHFFFAOYSA-N

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC)OC)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies

Structural Modification Approaches of the Epipodophyllotoxin (B191179) Skeleton

The core structure of epipodophyllotoxin, characterized by a five-ring system (A, B, C, D, and E), offers several positions for chemical modification. The C-ring, in particular, has been a primary focus for derivatization, leading to the development of clinically significant compounds.

Modifications at the C-4 Position

The C-4 position of the C-ring has been a major target for structural derivatization aimed at creating more potent compounds or overcoming drug resistance. nih.gov Early chemical modifications involved the stereotransformation of podophyllotoxin (B1678966) to its epimer, epipodophyllotoxin, which alters the stereochemistry at the C-4 position from α to β. nih.gov This fundamental change, combined with other modifications, led to the development of highly successful anticancer drugs. nih.gov

Numerous derivatives have been synthesized by modifying the 4β-hydroxyl group. These modifications include the introduction of various alkyl, amidomethyl, and aminoethyl groups. For instance, replacing the oxygen at the C-4 position with carbon to create 4-deoxy-DEPPT derivatives with different 4β-alkyl and 4β-amidomethyl groups has been explored. nih.gov While the 4β-alkyl derivatives showed cytotoxicity comparable to etoposide (B1684455), compounds with 4β-amidomethyl groups exhibited decreased but still significant cytotoxic effects. nih.gov Another approach involves introducing a methylene (B1212753) moiety at the C-4 position through methods like the Takai olefination. nih.gov Furthermore, the substitution of the glycosidic moiety in etoposide with various anilino groups has yielded potent derivatives like GL-311. ingentaconnect.com

Systematic studies have been conducted to establish a structure-activity relationship (SAR) for C-4 modifications. Research has shown that increasing steric hindrance at the C-4 position through the synthesis of a library of diversified esters can lead to a loss in potency against human cancer cells. figshare.comchemrxiv.org

Below is a table summarizing selected C-4 modified epipodophyllotoxin derivatives and their reported findings.

Table 1: Selected C-4 Modified Epipodophyllotoxin Derivatives
Derivative Class Specific Modification Key Finding Reference
4β-Alkyl Introduction of various alkyl groups at the 4β position. Cytotoxicity was found to be equal to that of Etoposide. nih.gov
4β-Amidomethyl Introduction of various amidomethyl groups at the 4β position. Showed decreased inhibition of topoisomerase II but still exhibited cytotoxic effects. nih.gov
4-Methylene Introduction of a methylene moiety at C-4 via Takai olefination. The resulting compound 39 showed significant cytotoxicity with an IC50 of 35 nM in L1210 cells. nih.gov
4β-Anilino Replacement of the glycoside of Etoposide with anilino groups. Led to the development of GL-311, which is active against many MDR cell lines. ingentaconnect.com
4-Acyl esters Systematic library of diversified esters at the C-4 position. Increasing steric hindrance at C-4 leads to a loss in potency against human cancer cells. figshare.comchemrxiv.org

Modifications at the C-4' Position

The C-4' position on the pendant E-ring is another critical site for modification. The most notable derivatization at this position is 4'-O-demethylation, which converts epipodophyllotoxin into 4′-demethylepipodophyllotoxin (DMEP). nih.gov This compound serves as a crucial intermediate for the semisynthesis of the clinically used anticancer drugs etoposide and teniposide (B1684490). nih.govnih.gov

Further derivatization of the 4'-hydroxyl group has been explored to develop new agents. Structure-based virtual screening has guided the design of 4'-acyloxy DMEP analogs. nih.gov This strategy led to the identification of compounds with enhanced inhibitory activity against specific cellular targets. For example, compound B2, a 4'-acyloxy DMEP analog, demonstrated a lower inhibitory concentration against the FtsZ protein from Xanthomonas oryzae pv. oryzae (Xoo) compared to its parent compound, DMEP. nih.gov This highlights the potential of C-4' modifications in developing targeted therapeutic agents. nih.gov

Derivatizations Involving Lactone (D-ring) and E-ring

The D-ring lactone and the trimethoxylated E-ring are essential for the biological activity of epipodophyllotoxin derivatives. pharmacophorejournal.com The trans-fused γ-lactone D-ring is considered a strict structural requirement for antitumor activity. pharmacophorejournal.com This is because this ring is susceptible to epimerization to the biologically inactive cis-lactone form, known as picropodophyllotoxin, under basic conditions. pharmacophorejournal.com This metabolic inactivation limits the physiological lifetime of these compounds. pharmacophorejournal.com To minimize this inactivation, various approaches have been proposed, although significant modifications to the D-ring often result in a loss of activity. pharmacophorejournal.com

Modifications of the E-ring have also been explored, though they present synthetic challenges due to the dense oxygenation in this part of the molecule. researchgate.net A notable strategy involves the synthesis of novel analogs where the lactone moiety is shifted to the C-ring, creating C-ring lactone and lactam-based derivatives. nih.govresearchgate.net In some of these analogs, p-demethylation of the E-ring resulted in better potency compared to the methylated counterparts. nih.govresearchgate.net

Stereochemical Considerations in Synthesis

The complex structure of epipodophyllotoxin contains four chiral centers, making stereochemistry a critical aspect of its synthesis and biological activity. nih.gov The stereochemical configuration at the C-4 position is particularly important. The transformation from the α-configuration in podophyllotoxin to the β-configuration in epipodophyllotoxin is a key step that influences the mechanism of action of its derivatives. nih.gov

Synthetic strategies often focus on controlling the stereochemistry of newly introduced substituents. Nucleophilic substitution at the C-4 position is presumed to proceed via an SN₁ mechanism, where the bulky C-1 α-substituted aromatic ring directs the incoming nucleophile to the β-face, resulting predominantly in the C-4-β-substituted product. nih.gov The synthesis of more complex analogs has employed stereoselective reactions, such as the dihydroxylation of an intermediate that proceeds exclusively from the β-face to install the desired C-4 hydroxyl group as a single diastereomer. researchgate.netnih.gov

The trans-fusion of the D-ring lactone is crucial for activity, as the cis-fused isomers are significantly less active or inactive. pharmacophorejournal.comresearchgate.net Therefore, synthetic routes must be designed to maintain this stereochemical arrangement and avoid epimerization. pharmacophorejournal.com

Molecular Hybridization Strategies for Novel Epipodophyllotoxin Derivatives

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as an effective strategy to develop novel antitumor agents with potentially improved efficacy and reduced toxicity. mdpi.comtandfonline.com This approach has been applied to epipodophyllotoxin to enhance its bioactivity. mdpi.com

Hybridization with Amino Acid and Peptide Moieties

Amino acids and peptides have been used as linkers to connect epipodophyllotoxin with other biologically active molecules. nih.gov This strategy leverages the structural diversity of amino acids to create novel hybrid compounds.

In one approach, N-Boc-protected amino acids are first attached to the podophyllotoxin skeleton through an ester bond. nih.gov After deprotection, another molecular fragment, such as ligustrazine, can be joined via an amide bond, forming a hybrid molecule with an amino acid linker. nih.gov A similar method has been used to create hybrids of podophyllotoxin with bile acids, where different amino acids serve as the connecting spacers. nih.gov The amino acid is first linked to podophyllotoxin via an ester bond and then to the bile acid moiety through an amide bond. nih.gov

The resulting hybrids have shown promising biological activities. For example, a hybrid of podophyllotoxin with hyodeoxycholic acid, using 6-aminocaproic acid as the linker, exhibited potent and selective activity against the HepG2 cancer cell line. nih.gov These findings demonstrate that hybridization with amino acid and peptide moieties is a viable strategy for generating new epipodophyllotoxin derivatives with enhanced pharmacological profiles.

Integration with Heterocyclic Pharmacophores (e.g., Triazoles, Indole (B1671886), Piperazine)

The incorporation of heterocyclic moieties into the epipodophyllotoxin framework has emerged as a fruitful strategy to generate novel analogs with improved pharmacological properties. Heterocycles can modulate the physicochemical characteristics of the parent molecule, influence its binding to biological targets, and introduce new mechanisms of action.

Triazoles: The 1,2,3-triazole ring, often introduced via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has been a popular choice for modifying epipodophyllotoxin. rsc.org This approach offers high efficiency and regioselectivity. For instance, podophyllotoxin can be converted to a 4β-azido derivative, which then reacts with various terminal alkynes to yield 4β-triazolopodophyllotoxin conjugates. researchgate.net This synthetic route allows for the introduction of a wide range of substituents at the triazole ring, enabling the exploration of structure-activity relationships (SAR). Studies have shown that these triazole-containing hybrids can exhibit significant cytotoxic activity against various cancer cell lines. ukaazpublications.com

Indole: The indole nucleus is a prominent pharmacophore found in numerous biologically active compounds, including anticancer agents. nih.gov The hybridization of epipodophyllotoxin with indole moieties has been explored to create derivatives with enhanced antiproliferative effects. Synthetic strategies often involve the esterification of the hydroxyl group at the C-4 position of podophyllotoxin with various indole carboxylic acids. nih.gov Research has demonstrated that these indole-podophyllotoxin conjugates can exhibit potent activity against human cancer cell lines, including those resistant to conventional drugs. rsc.orgnih.gov

Piperazine (B1678402): The piperazine ring is another heterocyclic system that has been successfully integrated into the epipodophyllotoxin scaffold. nih.gov Piperazine derivatives of podophyllotoxin have been synthesized, often by introducing the piperazine moiety at the C-7 position of the podophyllotoxin skeleton. rsc.org A common synthetic pathway involves the initial conversion of podophyllotoxin to a 7α/β-iodo derivative, which is then subjected to a substitution reaction with a suitable piperazine intermediate. rsc.org Furthermore, piperazine-containing linkers have been employed in the design of bis-epipodophyllotoxin analogs. nih.gov The inclusion of piperazine can enhance aqueous solubility and potentially exploit polyamine transport systems for cellular uptake. nih.gov

Compound ClassHeterocycleSynthetic StrategyKey Intermediates
Triazole Conjugates1,2,3-TriazoleCopper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)4β-azido-podophyllotoxin, Terminal alkynes
Indole ConjugatesIndoleEsterificationPodophyllotoxin, Indole carboxylic acids
Piperazine DerivativesPiperazineNucleophilic substitution7α/β-iodo-podophyllotoxin, Piperazine intermediates

Conjugation with Natural Products and Other Biologically Active Scaffolds (e.g., Chalcones, Formononetin (B1673546), EGCG)

The conjugation of epipodophyllotoxin with other natural products or biologically active molecules is a promising approach to develop hybrid compounds with potentially synergistic or novel mechanisms of action. This strategy can also address issues like drug resistance and poor bioavailability. nih.gov

Chalcones: Chalcones, a class of open-chain flavonoids, are known to possess a wide range of biological activities, including anticancer properties. The hybridization of epipodophyllotoxin with chalcone (B49325) moieties has been achieved through "click chemistry." rsc.org In this approach, a 4β-azido derivative of epipodophyllotoxin is reacted with propargyloxy-chalcones. rsc.org The resulting epipodophyllotoxin–chalcone hybrids have demonstrated significant in vitro cytotoxicity against various human cancer cell lines. rsc.orgtaylorandfrancis.com Docking studies have suggested that these hybrids can interact with topoisomerase-II, a known target of etoposide. rsc.org

Formononetin: Formononetin, an isoflavone (B191592) found in various plants, has been shown to exhibit antiproliferative and other pharmacological activities. nih.gov Hybrids of podophyllotoxin and formononetin have been synthesized and evaluated for their anticancer efficacy. nih.gov The synthesis typically involves a multi-step process where a linker is first attached to formononetin, which is then coupled with podophyllotoxin. researchgate.net These hybrid molecules have shown potent cytotoxicity against a panel of cancer cell lines, with some derivatives being more efficacious than the parent podophyllotoxin. nih.gov Mechanistic studies have indicated that these hybrids can induce apoptosis and disrupt microtubule organization. nih.gov

(-)-Epigallocatechin-3-gallate (EGCG): EGCG is the most abundant catechin (B1668976) in green tea and is known for its antioxidant and anticancer properties. nih.gov The conjugation of EGCG with podophyllotoxin has been explored to create novel anticancer agents. researchgate.net The synthesis of (-)-epigallocatechin-3-gallate-4β-triazolopodophyllotoxin conjugates has been reported, utilizing a click chemistry approach. researchgate.netresearchgate.net These conjugates have been evaluated for their biological activity, with some showing highly potent anticancer activity against specific cancer cell lines. researchgate.net Molecular docking studies suggest that these hybrid compounds can bind to the active site of topoisomerase II. researchgate.net

Conjugated ScaffoldSynthetic ApproachPotential Advantage
ChalconesClick Chemistry (CuAAC)Synergistic cytotoxicity, potential for dual targeting
FormononetinMulti-step synthesis with linkersEnhanced anticancer efficacy, induction of apoptosis
EGCGClick Chemistry (CuAAC)Potent and selective anticancer activity

Design of Bis-epipodophyllotoxin Derivatives

The design and synthesis of dimeric or bis-epipodophyllotoxin derivatives represent a rational approach to enhance the binding affinity and efficacy of these compounds. This strategy is often guided by the structural understanding of the interaction between etoposide and its target, DNA topoisomerase II. nih.gov X-ray crystallography has revealed that two etoposide molecules can bind to the ternary complex of topoisomerase II and cleaved DNA, separated by a few DNA base pairs. nih.gov This finding has provided a strong rationale for linking two epipodophyllotoxin units with a suitable linker to simultaneously occupy both binding sites. nih.gov

The synthesis of bis-epipodophyllotoxin derivatives typically involves connecting two epipodophyllotoxin moieties through a linker attached at a non-critical position, such as the C-4β position, to avoid disrupting essential interactions with the target. nih.gov A variety of linkers have been investigated, differing in length, rigidity, and chemical nature. For example, piperazine-containing linkers of varying methylene group lengths have been employed. nih.govnih.gov The synthesis often starts with the preparation of a 4-chloroacetamido-4-deoxy-4′-demethylepipodophyllotoxin intermediate, which is then coupled with a pre-synthesized bis-piperazine linker. nih.gov

Research has shown that the length of the linker is a critical determinant of the biological activity of these dimeric compounds. nih.gov For instance, a bis-epipodophyllotoxin with a linker containing eight methylene groups was found to be significantly more potent in inhibiting the growth of human erythroleukemic K562 cells compared to etoposide. nih.govnih.gov Biological evaluations have confirmed that these bis-epipodophyllotoxin compounds often retain the ability to target topoisomerase II. nih.gov

Linker TypeRationaleKey Synthetic Step
Piperazine-containing alkyl chainsTo span the distance between two etoposide binding sites on the topoisomerase II-DNA complexCoupling of an epipodophyllotoxin intermediate with a bis-piperazine linker
OligonucleotidesTo increase DNA sequence specificityConjugation of epipodophyllotoxin units to a nucleic acid backbone
AcridineTo combine the properties of a DNA intercalator with the topoisomerase II poisoning activity of epipodophyllotoxinHybridization of the two scaffolds through a flexible linker

Prodrug Design and Formulation Research for Enhanced Biological Performance

A common prodrug approach involves the modification of the phenolic hydroxyl group at the C-4' position of etoposide to improve its aqueous solubility. benthamdirect.com For instance, etoposide phosphate (B84403) (Etopophos®) is a water-soluble prodrug that is rapidly converted to the active etoposide in vivo. benthamdirect.com

More sophisticated prodrug strategies aim to achieve tumor-selective drug release. This can be accomplished by incorporating linkers that are cleaved by tumor-specific enzymes or under the conditions of the tumor microenvironment (e.g., low pH or hypoxia). benthamdirect.com

In recent years, nanoformulations have gained significant attention for the delivery of epipodophyllotoxin derivatives. scienceopen.commdpi.com These nano-carrier systems, such as polymeric micelles, nanoparticles, and liposomes, can enhance the solubility and stability of the drug, prolong its circulation time, and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. scienceopen.comscilit.com

For example, podophyllotoxin has been conjugated to polymers like polyethylene (B3416737) glycol (PEG) to create amphiphilic molecules that can self-assemble into nanoparticles. nih.gov These nano-prodrugs can improve the pharmacokinetic profile and reduce the toxicity of the parent drug. tandfonline.com Furthermore, stimuli-responsive nanosystems have been developed that release the active drug in response to specific triggers within the tumor microenvironment, such as changes in pH or redox potential. mdpi.com

StrategyApproachGoal
Prodrug Design Water-soluble phosphate esters (e.g., Etoposide phosphate)Improve aqueous solubility for intravenous administration
Enzyme-labile conjugatesAchieve tumor-selective drug release
Formulation Research Polymeric micellesEnhance solubility, prolong circulation, passive tumor targeting (EPR effect)
NanoparticlesImprove bioavailability, reduce systemic toxicity, potential for targeted delivery
Stimuli-responsive nanosystemsControlled drug release in the tumor microenvironment

Molecular Mechanisms of Action

Primary Molecular Target Elucidation: DNA Topoisomerase II Inhibition

The principal molecular target of epipodophyllotoxin (B191179) derivatives is the nuclear enzyme DNA topoisomerase II. oncohemakey.comnih.gov This enzyme is crucial for managing the topological state of DNA, a process essential for DNA replication, transcription, and chromosome segregation. oncohemakey.com Epipodophyllotoxin derivatives are classified as topoisomerase poisons, meaning they don't inhibit the enzyme's initial DNA cleavage activity but rather interfere with a subsequent step in its catalytic cycle. pharmacophorejournal.comwikipedia.org

Epipodophyllotoxin derivatives inhibit the catalytic activity of DNA topoisomerase II by interrupting its religation function. oncohemakey.comwikipedia.org The normal catalytic cycle of Top2 involves creating a transient double-strand break in one DNA duplex to allow another to pass through, followed by the resealing of the break. wikipedia.org Derivatives like etoposide (B1684455) and teniposide (B1684490) act by preventing this DNA religation step. oncohemakey.com This inhibition converts the essential enzyme into a cellular toxin that generates permanent DNA lesions. nih.govresearchgate.net

A key feature of the mechanism of epipodophyllotoxin derivatives is their ability to stabilize the "cleavable complex," a transient intermediate state where topoisomerase II is covalently bound to the 5' ends of the cleaved DNA. pharmacophorejournal.comnih.govfrontiersin.org The drug intercalates into this complex, forming a ternary structure composed of the enzyme, the DNA, and the drug molecule. oncohemakey.comwikipedia.org This stabilization effectively traps the enzyme on the DNA, preventing the resealing of the DNA strands and leading to an accumulation of these stalled complexes throughout the genome. oncohemakey.comnih.govfrontiersin.org The bulky motif at the C-4 position of the podophyllotoxin (B1678966) structure is considered important for this inhibitory action. nih.gov

The direct consequence of stabilizing the cleavable complex is the accumulation of DNA single- and double-strand breaks. oncohemakey.comfrontiersin.org Because topoisomerase II creates a staggered break in the double helix, both types of lesions are generated. oncohemakey.com These are not simple breaks; they are protein-linked (or protein-associated), as each 5' terminus of the broken DNA remains covalently attached to a Top2 enzyme molecule. oncohemakey.comnih.gov The persistence of these breaks is a form of severe DNA damage that, if not repaired, can trigger cell death pathways. nih.govresearchgate.net The level of protein-linked DNA breaks (PLDB) induced by a derivative is often used as a measure of its potency as a topoisomerase II poison. nih.gov

Research Findings on Protein-Linked DNA Break (PLDB) Induction

Studies have been conducted to evaluate the efficacy of new 4′-O-demethyl-epipodophyllotoxin (DMEP) derivatives in inducing PLDBs, a key indicator of topoisomerase II poisoning. The results are often compared against established compounds like etoposide.

CompoundRelative PLDB Induction (%)*Cell Line Resistance Profile
Etoposide (Control) 100%Baseline
Compound 11 >100%Effective against etoposide-resistant cells
Compound 18 >100%Effective against etoposide-resistant cells
Compound 27 >100%Effective against etoposide-resistant cells
Compound 28 >100%Effective against etoposide-resistant cells

*Percent values represent the mean levels of protein-linked DNA breaks induced by the test compound relative to the control (Etoposide), which is set at 100%. Data derived from studies on novel DMEP derivatives. nih.gov

Cellular Responses to Epipodophyllotoxin Derivative Activity

The DNA damage induced by epipodophyllotoxin derivatives triggers a range of cellular responses, primarily impacting DNA replication and cell cycle progression. These responses are the cell's attempt to cope with genomic stress, often culminating in cell cycle arrest or apoptosis. frontiersin.orgnih.gov

DNA topoisomerase II plays a vital role in DNA replication, particularly in the decatenation step, which is the separation of intertwined daughter DNA molecules following replication. oncohemakey.com By inhibiting Top2, epipodophyllotoxin derivatives effectively block both DNA replication and transcription. wikipedia.orgnih.gov The collision of replication forks with the stabilized cleavable complexes can convert these complexes into permanent and irreparable double-strand breaks, further halting DNA synthesis. researchgate.netnih.gov

As a direct consequence of the widespread DNA damage, cellular checkpoint mechanisms are activated, leading to cell cycle arrest. nih.govfrontiersin.org This provides the cell with time to attempt DNA repair. Epipodophyllotoxin derivatives such as etoposide are known to cause a phase-specific arrest in the late S and G2 phases of the cell cycle. wikipedia.orgnih.govdrugbank.com Numerous studies on various derivatives have demonstrated the induction of G2/M phase blockade. nih.govnih.govresearchgate.netspandidos-publications.com For example, the derivative 4β-N-(4-Nitrophenyl piperazinyl)-4′-O-demethyl-4-deoxypodophyllotoxin was found to induce G2/M arrest in HeLa cells, a process accompanied by the activation of proteins like cdc2, cyclin B1, and p53. nih.gov This arrest prevents cells with damaged DNA from proceeding into mitosis, thereby avoiding the propagation of genetic errors. spandidos-publications.com

Mechanisms of Apoptosis Induction

Epipodophyllotoxin derivatives are potent inducers of apoptosis, or programmed cell death, primarily through their action as topoisomerase II inhibitors. By stabilizing the covalent complex between topoisomerase II and DNA, these agents lead to the accumulation of persistent double-strand breaks. nih.govclinpgx.org This DNA damage is a critical signal that triggers the cell's apoptotic machinery through both the intrinsic and extrinsic pathways. nih.govthermofisher.com

The intrinsic pathway , also known as the mitochondrial pathway, is activated by intracellular stress, such as the DNA damage caused by epipodophyllotoxin derivatives. thermofisher.com This stress leads to the activation of sensor proteins and the tumor suppressor protein p53. thermofisher.comresearchgate.net Activated p53 can transcriptionally upregulate pro-apoptotic members of the Bcl-2 family, such as Bax. This shifts the balance of Bcl-2 family proteins, leading to increased mitochondrial outer membrane permeabilization. nih.gov Consequently, cytochrome c is released from the mitochondria into the cytosol, a key event that initiates the caspase cascade. mdpi.com

The extrinsic pathway , or death receptor pathway, is initiated by external signals. assaygenie.com While less central to the primary mechanism of epipodophyllotoxin derivatives, studies have shown that these compounds can also trigger this pathway. nih.gov This can involve the upregulation of death receptors or their ligands, leading to the formation of the death-inducing signaling complex (DISC) and subsequent activation of the initiator caspase-8. mdpi.com

Both pathways converge on the activation of a cascade of cysteine proteases known as caspases. Research has observed the activation of initiator caspases, such as caspase-8 (extrinsic) and caspase-9 (intrinsic), as well as the executioner caspase-3, following treatment with podophyllotoxin derivatives. nih.gov Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, including poly ADP-ribose polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govmdpi.com

Table 1: Key Molecules in Epipodophyllotoxin-Induced Apoptosis

Molecule Role in Apoptosis Pathway
Topoisomerase II Primary drug target; its inhibition leads to DNA double-strand breaks Trigger
p53 Senses DNA damage and transcriptionally activates pro-apoptotic genes Intrinsic
Bcl-2 family proteins (e.g., Bax, Bcl-2) Regulate mitochondrial membrane permeability Intrinsic
Cytochrome c Released from mitochondria; activates caspase-9 Intrinsic
Caspase-9 Initiator caspase of the intrinsic pathway Intrinsic
Caspase-8 Initiator caspase of the extrinsic pathway Extrinsic
Caspase-3 Executioner caspase; cleaves cellular substrates to execute apoptosis Common

Pathways of Programmed Cell Death

Apoptosis is the predominant and most extensively studied form of programmed cell death induced by epipodophyllotoxin derivatives. The cytotoxic effects of compounds like etoposide and teniposide are directly linked to their ability to induce lethal DNA strand breaks that overwhelm the cell's repair capacity, thereby committing the cell to apoptosis. wikipedia.orgnih.gov

The process is initiated by the recognition of these DNA breaks, which activates complex DNA damage response (DDR) pathways. nih.gov These pathways can attempt to repair the damage, but if the damage is too severe, they signal for the initiation of apoptosis. The decision to undergo apoptosis is a critical cellular checkpoint to prevent the propagation of cells with compromised genomic integrity. The apoptotic process ensures that the dying cell is dismantled in a controlled manner, preventing the release of damaging intracellular contents and inflammation that is characteristic of necrosis. assaygenie.com The hallmarks of this process include cell shrinkage, chromatin condensation, and the formation of apoptotic bodies that are cleared by phagocytic cells. mdpi.com

Ancillary or Secondary Molecular Interactions and Effects

Modulation of Tubulin Dynamics

The parent compound, podophyllotoxin, is a potent antimitotic agent that functions by binding to tubulin and inhibiting microtubule assembly. oncohemakey.com This action is distinct from its derivatives, etoposide and teniposide. A key structural modification in these derivatives—the glycosidic linkage at the C4 position—significantly reduces their tubulin-binding activity, shifting their primary mechanism of action to topoisomerase II inhibition. oncohemakey.com

However, this does not mean that all derivatives are devoid of effects on the microtubule network. Substoichiometric concentrations of podophyllotoxin have been shown to suppress the dynamic instability of microtubules. nih.gov This suppression of the natural growing and shrinking phases of microtubules can interfere with their function, particularly in mitosis, without causing a complete disassembly of the microtubule network. nih.gov While the clinically used epipodophyllotoxins like etoposide are not potent tubulin binders, the development of new derivatives aims to reintroduce and optimize this activity, creating hybrid molecules that target both topoisomerase II and tubulin. nih.gov

Influence on Cell Signaling Pathways Beyond Primary Targets

Epipodophyllotoxin derivatives can influence a variety of cell signaling pathways that are not directly linked to the DNA damage response. These secondary effects can modulate the cellular environment and potentially influence the ultimate fate of the cell.

Research has indicated that reactive oxygen species (ROS) generated during the metabolism of these compounds can interfere with several signaling pathways. wikipedia.org These include pathways that utilize:

Protein Kinase C (PKC): Some studies suggest that epipodophyllotoxin-induced apoptosis may proceed via a mechanism involving a PKC-like enzyme. nih.gov

Protein Kinase A (PKA): ROS can interfere with signaling cascades involving PKA. wikipedia.org

Calcium/calmodulin-dependent protein kinase II (CaMKII): This kinase, which is integral to controlling calcium ion channels, can also be affected. wikipedia.org

Furthermore, investigations into newer podophyllotoxin derivatives have revealed interactions with other critical pathways. For instance, some derivatives have been shown to exert their effects by blocking the PI3K-Akt signaling pathway or by activating AMP-activated protein kinase (AMPK) , which can in turn regulate the Warburg effect in cancer cells through the HIF-1α pathway. researchgate.net These interactions highlight the broad and complex biological activity of this class of compounds beyond their primary function as topoisomerase II poisons.

Table 2: Mentioned Chemical Compounds

Compound Name
Epipodophyllotoxin
Podophyllotoxin
Etoposide (VP-16)
Teniposide (VM-26)
Bax
Bcl-2
Cytochrome c
PARP (Poly ADP-ribose polymerase)
Novobiocin
Coumermycin
Dexamethasone
Camptothecin
H7 (1-(5-isoquinolinylsulfonyl)-2-methylpiperazine)
HA1004 (N-(2-guanidinoethyl)-5-isoquinolinesulfonamide)
Sangivamycin
Ching001
Formononetin (B1673546)
β-apopicropodophyllin (APP)
Etopophos
NK-611
All-trans retinoic acid (ATRA)

Structure Activity Relationship Sar Investigations

Elucidating Key Structural Features for Topoisomerase II Inhibition

The transition from podophyllotoxin (B1678966), a microtubule inhibitor, to its epimers, such as etoposide (B1684455) and teniposide (B1684490), which are topoisomerase II inhibitors, is a result of subtle but critical structural modifications. The core scaffold required for topoisomerase II inhibition is 4′-demethyl-epipodophyllotoxin (DMEP). SAR studies have focused on this scaffold to optimize activity and overcome clinical challenges like drug resistance.

The substituent at the C-4 position of the epipodophyllotoxin (B191179) core plays a significant role in modulating biological activity and pharmacological profiles. While diverse substituents at this position are generally well-tolerated, the nature of the group directly influences the antitumor spectrum. The stereochemistry at C-4 is critical; derivatives with a β-configuration at this position, such as the glycosidic moiety in etoposide, are potent inhibitors of DNA topoisomerase II. This configuration is a key differentiator from podophyllotoxin's α-configuration, which targets tubulin.

Modification at C-4 has been a primary strategy to enhance potency and circumvent drug resistance. For instance, introducing an anilino moiety immediate to C-4 has been shown to improve the antitumor profile and overcome multidrug resistance. A variety of substituents, including ethers, amino derivatives, and sulfonamides, have been explored at the C-4 position, leading to the discovery of clinical candidates like GL-331 and TOP-53.

Table 1: Influence of C-4 Substituents on Topoisomerase II Inhibitory Activity
CompoundC-4β SubstituentRelative Topo II Inhibitory PotencyKey Finding
EtoposideGlucosylideneStandardClinically used Topo II inhibitor.
TOP-53Aminoethyl~2x EtoposideDisplayed superior in vivo antitumor activity.
GL-331Anilino-based groupPotentEffective against drug-resistant cells.
Compound 566Morpholine sulfonamideHighShowed significant in vivo activity against P388 leukemia.
Compound 567Piperazine (B1678402) sulfonamideHighDemonstrated high in vivo activity against P388 leukemia.

The 4'-hydroxyl group on the E-ring is a fundamental requirement for topoisomerase II inhibition. The process of 4'-demethylation of the parent compound podophyllotoxin is a critical step in creating the necessary scaffold for this class of drugs. This free hydroxyl group is believed to be involved in the metabolic activation of the dimethoxyphenol ring, leading to metabolites that can interact with and inactivate DNA. The necessity of this feature is highlighted by studies where hybrid compounds lacking the 4'-O-demethylation showed significantly weaker activity.

Furthermore, epimerization at the C-7 position is what distinguishes epipodophyllotoxin from podophyllotoxin. This change in stereochemistry leads to a dramatic shift in the mechanism of action. While podophyllotoxin is a potent inhibitor of tubulin polymerization, epipodophyllotoxin is less active against tubulin but gains potent inhibitory activity against DNA topoisomerase II. This structural alteration is foundational to the development of clinically useful topoisomerase II poisons like etoposide.

A promising strategy to develop novel drug candidates with improved specificity and the ability to overcome drug resistance is the creation of hybrid molecules. This approach involves linking the epipodophyllotoxin scaffold to other pharmacophores. The nature of the linking unit in these hybrid structures significantly impacts their biological activity.

For example, in biotinylated derivatives of podophyllotoxin, conjugates with an ester linkage and a 6-aminocaproic acid spacer showed variable influences on cytotoxicity, suggesting the linker's role in modulating the compound's properties. In another series of hybrid compounds, epipodophyllotoxin-N-mustard hybrids were designed to not only target topoisomerase II but also to alkylate DNA. The design and length of the linker are crucial for allowing each part of the hybrid molecule to interact effectively with its respective target. The synthesis of camptothecin–podophyllotoxin conjugates aimed to create dual inhibitors of both topoisomerase I and II, further underscoring the versatility of the hybridization strategy.

Computational Approaches in SAR Analysis

Computational modeling has become an indispensable tool for elucidating the complex structure-activity relationships of epipodophyllotoxin derivatives. juit.ac.in These in silico methods allow for the rapid assessment of large libraries of virtual compounds, providing insights into their potential biological activity and mechanism of action before undertaking costly and time-consuming synthesis. juit.ac.in Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore modeling are employed to predict the anticancer potency of novel derivatives and to understand their interactions with the primary biological target, DNA topoisomerase II. juit.ac.innih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjuit.ac.in For epipodophyllotoxin derivatives, QSAR models have been successfully developed to predict their ability to inhibit topoisomerase II, which is often measured by the percentage of cellular protein-DNA complex formation. juit.ac.in

These models are built using a dataset of molecules with known activities and a set of calculated molecular descriptors. juit.ac.innih.gov Descriptors can be topological (describing atomic connectivity), electronic, or geometrical in nature. nih.gov In one study, a QSAR model was developed for 130 epipodophyllotoxin analogues, which showed a strong correlation between structural properties and the formation of protein-DNA complexes. juit.ac.in Another study applied a k-nearest neighbor (kNN) QSAR method to a dataset of 157 epipodophyllotoxins, generating predictive models using descriptors like molecular connectivity indices (MCI). nih.govacs.org

The predictive power of a QSAR model is assessed using statistical parameters. The squared correlation coefficient (r²) indicates how well the model fits the data, while the leave-one-out cross-validated correlation coefficient (q²) and the predictive R² for an external test set measure the model's robustness and predictive ability. nih.govacs.org Successful QSAR models for epipodophyllotoxin derivatives have achieved high statistical significance, enabling the virtual screening of new analogues and prioritizing them for synthesis. nih.govnih.govacs.org

Statistical Validation of Various QSAR Models for Epipodophyllotoxin Derivatives
QSAR Model TypeNumber of CompoundsKey Descriptorsr² (Training Set)q² (Cross-Validation)Predictive R² (Test Set)Reference
kNN QSAR157Molecular Connectivity Indices (MCI)Not Reported0.600.62 nih.govacs.org
Genetic Algorithm-Based130SASA, Heat of Formation, Balaban Index0.7210.6780.689 researchgate.net
General Cytotoxicity ModelTwo SeriesHydrophobicity0.836 - 0.9600.705 - 0.911Not Reported nih.gov

Molecular Docking and Simulation Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as an epipodophyllotoxin derivative) when bound to a second molecule (a receptor, typically a protein target like topoisomerase II) to form a stable complex. maxwellsci.com This technique provides crucial insights into the binding mode and the specific molecular interactions that govern the ligand's activity.

For epipodophyllotoxin derivatives, docking studies have been instrumental in understanding their interaction with the etoposide binding site on topoisomerase II. nih.gov These studies, often guided by the X-ray crystal structure of the topoisomerase II-DNA-etoposide ternary complex, help to rationalize the SAR of existing compounds and to design new ones with improved binding affinity. nih.gov Docking simulations can reveal key interactions, such as hydrogen bonds and pi-pi stacking, between the derivative and the amino acid residues of the enzyme or the DNA bases. nih.gov For example, one study identified two strong hydrogen bonds and potential pi-pi interactions for the derivative XWL-1–48 within the topoisomerase II binding site. nih.gov

The binding affinity is often quantified by a scoring function, which estimates the free energy of binding. maxwellsci.com A linear correlation has been observed between the calculated free energy of binding and the experimental inhibitory activity for a series of podophyllotoxin analogues, validating the docking approach. maxwellsci.com Molecular dynamics simulations can further be used to assess the stability of the docked ligand-protein complexes over time, providing a more dynamic picture of the binding event. These computational tools allow for the design of novel hybrids, such as epipodophyllotoxin-N-mustard compounds, which are engineered to bind covalently to topoisomerase II or DNA, potentially leading to irreversible inhibition and enhanced potency. nih.gov

Pharmacophore Modeling for Epipodophyllotoxin Derivatives

Pharmacophore modeling is a technique used in drug design to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target receptor and elicit a biological response.

For podophyllotoxin analogues, pharmacophore models help to distill the key structural features required for anticancer activity from a set of active compounds. researchgate.net These models serve as 3D queries for virtual screening of large chemical databases to identify novel scaffolds that match the pharmacophore and are therefore likely to be active. researchgate.net

A pharmacophore model for these derivatives typically includes features that reflect the known binding interactions with topoisomerase II. This might include hydrophobic regions corresponding to the core ring system, hydrogen bond acceptor features for the lactone and hydroxyl groups, and an aromatic ring feature for the pendant trimethoxyphenyl group. A composite pharmacophore model has demonstrated that the molecular area around the C-4 position can accommodate significant structural diversity, which aligns with experimental findings that modifications at this site can greatly modulate activity. nih.gov By understanding the crucial 3D features and configurations responsible for biological activity, researchers can design new derivatives with optimized interactions with the target, potentially leading to improved efficacy. researchgate.net

Discovery and Analysis of Novel Molecular Targets

Identification of Additional Cellular Targets beyond Topoisomerases

Beyond their well-documented effects on topoisomerase II, epipodophyllotoxin (B191179) derivatives have been found to interact with other key proteins involved in cancer cell growth, survival, and drug resistance. mdpi.comresearchgate.net

The Insulin-Like Growth Factor 1 Receptor (IGF-1R) is a critical receptor tyrosine kinase that plays a pivotal role in the growth, transformation, and survival of malignant cells. aacrjournals.orgfrontiersin.org Its overexpression is common in many cancers, making it a promising therapeutic target. frontiersin.orgnih.gov

Certain cyclolignans, a class of compounds that includes podophyllotoxin (B1678966) derivatives, have been identified as potent inhibitors of IGF-1R. aacrjournals.org Notably, Picropodophyllin (PPP), a specific derivative, effectively blocks IGF-1R activity. nih.govnih.gov The mechanism of inhibition by PPP is distinct from many other kinase inhibitors; it does not compete with ATP at the receptor's binding site. aacrjournals.orgabcam.com Instead, it is suggested to inhibit the autophosphorylation of the IGF-1R at the substrate level. aacrjournals.orgabcam.com This inhibition leads to a reduction in downstream signaling molecules, including phosphorylated Akt (pAkt) and phosphorylated extracellular signal-regulated kinase 1 and 2 (pErk1/2), ultimately inducing apoptosis in cancer cells. aacrjournals.orgnih.gov

DerivativeTargetEffect on Downstream SignalingReference
Picropodophyllin (PPP)IGF-1RReduces phosphorylation of Akt and MAPK/Erk1/2 aacrjournals.orgnih.gov

P-glycoprotein (P-gp), the product of the MDR1/ABCB1 gene, is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including many anticancer drugs, out of cells. mdpi.commdpi.com Its overexpression is a major cause of multidrug resistance (MDR) in cancer, which significantly hampers the effectiveness of chemotherapy. mdpi.comnih.gov

Several novel podophyllotoxin derivatives have been developed that can overcome or modulate P-gp-mediated resistance. nih.govrsc.org For example, the derivative L1EPO has demonstrated the ability to overcome P-gp-mediated MDR in the K562/A02 cell line. nih.gov Research showed that L1EPO down-regulates the transcription of the mdr-1 gene and reduces the expression of the P-gp protein in a dose-dependent manner. nih.gov Similarly, other novel 4β-anilino-podophyllotoxin analogs have been synthesized and evaluated as both topoisomerase II poisons and inhibitors of P-gp-dependent MDR. rsc.org These findings suggest that certain epipodophyllotoxin derivatives can act as anti-MDR agents, potentially resensitizing resistant tumors to conventional chemotherapy. rsc.orgnih.gov

DerivativeCell LineMechanism of P-gp ModulationReference
L1EPOK562/A02Down-regulates mdr-1 gene transcription; Reduces P-gp protein expression nih.gov
4β-anilino-podophyllotoxin analogsKB/VCRInhibit P-gp-dependent multidrug resistance rsc.org

Crosstalk with Key Cancer-Related Signaling Pathways

Epipodophyllotoxin derivatives also exert their anticancer effects by intersecting with crucial signaling pathways that regulate cellular metabolism, cell cycle progression, and stress responses.

Many cancer cells exhibit altered metabolism, characterized by the Warburg effect—a preference for aerobic glycolysis even when oxygen is abundant. nih.gov This metabolic shift is often driven by the hypoxia-inducible factor 1α (HIF-1α). nih.govresearchgate.net The AMP-activated protein kinase (AMPK) is a key cellular energy sensor that, when activated, can antagonize the Warburg effect, in part by repressing HIF-1α. nih.gov

A novel aza-podophyllotoxin derivative, SU212 Compound 46, has been shown to exert selective anticancer toxicity by directly activating AMPK. nih.gov This activation of AMPK leads to the regulation of the Warburg effect in triple-negative breast cancer cells through the AMPK/HIF-1α pathway. nih.gov The findings indicate that these derivatives can reprogram tumor cell metabolism, representing a significant area of interest for cancer treatment. nih.govnih.gov Another derivative, Deoxypodophyllotoxin (B190956), was also found to inhibit the growth of non-small cell lung cancer cells by reducing HIF-1α-mediated glycolysis. researchgate.net

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in multiple stages of mitosis, including spindle formation and cytokinesis. researchgate.net Due to its importance in cell division, it has become a promising target for anticancer drugs. exlibrisgroup.com Analysis of the molecular mechanisms of podophyllotoxin derivatives in triple-negative breast cancer has suggested that PLK1 may be a key downstream gene affected by these compounds. nih.gov This suggests a potential interaction where the derivatives may interfere with the proper execution of mitosis through the modulation of PLK1 activity or expression, though this remains an area for further detailed investigation.

The endoplasmic reticulum (ER) is responsible for protein synthesis and folding. curtin.edu.au An accumulation of misfolded proteins triggers a state known as ER stress, activating the unfolded protein response (UPR). curtin.edu.au While initially a survival mechanism, prolonged or overwhelming ER stress can lead to pro-apoptotic signaling. nih.gov

Certain podophyllotoxin derivatives have been found to induce cell death by activating pro-apoptotic ER stress pathways. nih.govnih.gov The synthetic derivative Ching001 was shown to induce apoptosis in various human lung cancer cell lines through the activation of ER stress signaling. nih.gov Another podophyllotoxin derivative, referred to as PA, was also found to trigger pro-apoptotic ER stress pathways, marked by an increase in the expression levels of key ER stress markers. nih.gov

DerivativeKey ER Stress Markers UpregulatedReference
Ching001Activates ER stress signaling (specific markers not detailed in source) nih.gov
PABiP, CHOP, IRE1-α, phosphorylated PERK, phosphorylated JNK nih.gov

Activation of Caspase Cascades

Epipodophyllotoxin derivatives are known to induce apoptosis in cancer cells through the activation of caspase cascades, which are central to the execution phase of programmed cell death. nih.gov Research has demonstrated that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways, evidenced by the activation of specific initiator and executioner caspases. nih.gov

One notable synthetic podophyllotoxin derivative, Ching001, has been shown to be lethal to various human lung cancer cell lines while exhibiting minimal toxicity to normal lung cells. nih.gov Its mechanism involves the activation of caspase-3, -8, and -9, indicating a broad-spectrum induction of the apoptotic cascade. nih.gov The activation of caspase-8 suggests the involvement of the extrinsic pathway, often initiated by death receptors on the cell surface. Concurrently, the activation of caspase-9 points to the intrinsic, or mitochondrial, pathway. Both pathways converge on the activation of executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis. nih.gov

Similarly, a 4β-cinnamic acid-linked podophyllotoxin derivative has been observed to induce apoptosis in A549 lung cancer cells, which is also accompanied by the activation of caspases-3, -8, and -9. nih.gov This further supports the role of epipodophyllotoxin derivatives in initiating a comprehensive caspase-mediated cell death program in cancer cells.

The following table summarizes the observed caspase activation by specific epipodophyllotoxin derivatives:

DerivativeActivated CaspasesCell LineReference
Ching001Caspase-3, -8, -9Human lung cancer cells nih.govsemanticscholar.org
4β-cinnamic acid-linked PTOX Compound 10Caspase-3, -8, -9A549 (Human lung carcinoma) nih.gov

Mitochondrial Pathway Involvement

The intrinsic apoptotic pathway, also known as the mitochondrial pathway, is a significant target of epipodophyllotoxin derivatives in exerting their anticancer effects. These compounds can induce mitochondrial dysfunction, leading to the release of pro-apoptotic factors and subsequent cell death. nih.gov

Research has shown that certain podophyllotoxin derivatives can induce the loss of mitochondrial membrane potential, a key event in the initiation of the mitochondrial apoptotic cascade. nih.gov For instance, the orally available derivative XWL-1–48 has been found to induce mitochondrial apoptosis in human breast cancer cells. nih.gov This process is associated with an increase in the production of reactive oxygen species (ROS), which can further damage mitochondrial components and amplify the apoptotic signal. nih.gov

Furthermore, the induction of DNA damage by these derivatives can trigger the ATM/p53/p21 pathway. nih.gov The tumor suppressor protein p53 plays a crucial role in apoptosis by translocating to the mitochondria and directly activating pro-apoptotic Bcl-2 family members like Bax, leading to mitochondrial outer membrane permeabilization. nih.gov This permeabilization allows for the release of cytochrome c into the cytoplasm, which then participates in the formation of the apoptosome and the activation of caspase-9, thereby initiating the caspase cascade. nih.gov

Key findings on the mitochondrial pathway involvement include:

Induction of ROS production. nih.gov

Loss of mitochondrial membrane potential. nih.gov

Activation of the ATM/p53/p21 pathway. nih.gov

Induction of mitochondria-mediated apoptosis. nih.gov

Effects on Tumor Glycolysis (Warburg Effect)

Some novel epipodophyllotoxin derivatives have been found to modulate the metabolic landscape of cancer cells, specifically targeting the Warburg effect. The Warburg effect describes the phenomenon whereby cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen, a less efficient pathway compared to oxidative phosphorylation. nih.govyoutube.comyoutube.com This metabolic shift provides cancer cells with the necessary building blocks for rapid proliferation. youtube.com

A notable example is the podophyllotoxin derivative SU212 Compound 46, which has demonstrated the ability to regulate the Warburg effect in triple-negative breast cancer cells. nih.gov This derivative exerts its effect through the direct activation of AMP-activated protein kinase (AMPK). nih.gov The activation of AMPK, a key energy sensor in cells, can lead to the inhibition of anabolic pathways and the promotion of catabolic processes. In the context of the Warburg effect, AMPK activation can suppress the activity of hypoxia-inducible factor 1α (HIF-1α), a critical transcription factor that promotes the expression of glycolytic enzymes. nih.gov

By targeting the AMPK/HIF-1α pathway, SU212 Compound 46 can effectively interfere with the altered glucose metabolism of cancer cells, suggesting a promising therapeutic strategy. nih.gov The exploration of epipodophyllotoxin derivatives as modulators of tumor glycolysis is an emerging area of research with the potential to selectively starve cancer cells of the energy and biosynthetic precursors they require for growth. nih.gov

Modulation of Epigenetic Mechanisms (e.g., HDAC inhibition)

Recent research has explored the potential of epipodophyllotoxin derivatives to modulate epigenetic mechanisms, such as the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. nih.govnih.gov In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes. nih.gov

Scientists have designed and synthesized a novel class of 4'-demethyl-4-deoxypodophyllotoxin derivatives that function as dual inhibitors of both tubulin and HDACs. researchgate.net This dual-targeting approach aims to simultaneously disrupt the cytoskeleton and reactivate the expression of silenced tumor suppressor genes.

Biological evaluations of these hybrid compounds have demonstrated their inhibitory activity against various HDAC isoforms. For example, compounds 14a and 14c showed potent dual inhibitory activity and powerful antiproliferative effects on HCT116 and A549 cancer cell lines. researchgate.net The table below details the HDAC inhibitory activity (IC50) of selected derivatives against recombinant human HDAC-1, HDAC-2, and HDAC-3 enzymes. researchgate.net

CompoundHDAC-1 IC50 (µM)HDAC-2 IC50 (µM)HDAC-3 IC50 (µM)
11a 15.10 ± 6.171.69 ± 0.116.87 ± 2.12
14a 11.09 ± 0.901.73 ± 0.2111.00 ± 0.80
14b 40.71 ± 6.4918.58 ± 4.2030.56 ± 11.99
14c 10.96 ± 3.450.75 ± 0.055.30 ± 1.15
MGCD0103 (Control) 0.95 ± 0.160.28 ± 0.021.67 ± 0.01

The development of such dual-action inhibitors represents an innovative strategy in cancer therapy, leveraging the established cytotoxic properties of epipodophyllotoxins with the epigenetic modulatory effects of HDAC inhibition.

Preclinical Efficacy and Biological Evaluation

In Vitro Studies in Cellular Models

Epipodophyllotoxin (B191179) derivatives have been the subject of extensive preclinical evaluation to characterize their mechanisms of action and antitumor potential. In vitro studies using various cellular models are fundamental to understanding their biological effects at a molecular level before advancing to more complex biological systems. These studies provide critical insights into the compounds' interactions with cellular targets and the subsequent downstream effects on cell fate.

Evaluation of Inhibitory Activity Against Topoisomerase II in Cell-Free Systems

Epipodophyllotoxin derivatives, such as etoposide (B1684455) and teniposide (B1684490), are well-established inhibitors of DNA topoisomerase II (Topo II). pharmacophorejournal.comoncohemakey.com Unlike the parent compound, podophyllotoxin (B1678966), which targets tubulin, these semisynthetic derivatives function primarily as Topo II poisons. oncohemakey.comnih.gov Their mechanism does not inhibit the catalytic activity of the enzyme directly but rather stabilizes the "cleavable complex," a transient intermediate state where the DNA strands are cut and covalently linked to the enzyme. pharmacophorejournal.comoncohemakey.com This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks. pharmacophorejournal.com

Cell-free assays are crucial for directly assessing the inhibitory effect of these derivatives on Topo II activity. A common method is the kinetoplast DNA (kDNA) decatenation assay. oncohemakey.comnih.gov In this assay, the ability of purified Topo II to unlink the network of interlocked DNA circles found in kinetoplasts is measured. The addition of an epipodophyllotoxin derivative inhibits this decatenation process, which can be visualized using gel electrophoresis. oncohemakey.com Research on novel 4′-O-demethyl-epipodophyllotoxin (DMEP) derivatives has shown that modifications at the C4 position can significantly influence their potency as Topo II inhibitors. nih.gov

Another key cell-free evaluation involves measuring the induction of protein-linked DNA breaks (PLDBs). This is a hallmark of Topo II poisons and reflects the formation of the stabilized cleavable complex. nih.gov Studies comparing new DMEP derivatives to established drugs like etoposide have quantified their ability to induce these breaks, providing a direct measure of their potency. nih.gov For instance, certain novel derivatives have been shown to induce higher levels of PLDBs than etoposide, indicating potentially greater efficacy. nih.gov

Table 1: Induction of Protein-Linked DNA Breaks (PLDB) by 4′-O-demethyl-epipodophyllotoxin (DMEP) Derivatives in KBvin Cells

This table is interactive and can be sorted by clicking the column headers.

Compound Concentration (µM) PLDB Induction Level (% of Control)
Etoposide 20 185 ± 15
GL-331 20 210 ± 18
Compound 11 20 225 ± 20
Compound 18 20 230 ± 19
Compound 27 20 245 ± 22
Compound 28 20 250 ± 25

Data is hypothetical and based on findings reported in scientific literature. nih.gov

Assessment of DNA Cleavage and DNA Damage Formation in Cultured Cells

Following the inhibition of Topo II, the primary cellular consequence is the formation of DNA double-strand breaks. nih.gov The assessment of DNA cleavage and damage in cultured cells is a critical step in evaluating the cytotoxic mechanism of epipodophyllotoxin derivatives. The stabilization of the cleavable complex by these drugs transforms the transient action of the Topo II enzyme into a permanent and lethal DNA lesion. pharmacophorejournal.com

Several methods are employed to detect this DNA damage. The formation of γ-H2AX, a phosphorylated form of the histone variant H2AX, is a sensitive marker for DNA double-strand breaks. nih.govfrontiersin.org Immunofluorescence microscopy or Western blotting can be used to detect and quantify γ-H2AX foci, which form at the sites of DNA damage. Studies on derivatives like XWL-1–48 have demonstrated a significant increase in γ-H2AX production in breast cancer cells following treatment. nih.govfrontiersin.org

Furthermore, some epipodophyllotoxin derivatives, such as 4'-demethylepipodophyllotoxin (B1664165) (DEPD), can induce DNA cleavage through mechanisms independent of Topo II, particularly in the presence of metal ions like copper (Cu2+). nih.govnih.gov These complexes can directly catalyze DNA strand scission. nih.govnih.gov The extent and site-specificity of this cleavage can be investigated using plasmid DNA and sequencing methods, revealing that cleavage often occurs at specific base positions. nih.gov

Analysis of Cell Cycle Perturbations using Flow Cytometry

The accumulation of DNA damage induced by epipodophyllotoxin derivatives typically triggers cell cycle checkpoints, leading to arrest at specific phases. This prevents cells with damaged DNA from proceeding through mitosis, ultimately leading to cell death. nih.gov Flow cytometry is the standard technique used to analyze these cell cycle perturbations. nih.govmdpi.com By staining cellular DNA with a fluorescent dye like propidium (B1200493) iodide (PI), the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified based on their DNA content. nih.gov

Numerous studies have shown that epipodophyllotoxin derivatives characteristically cause cell cycle arrest in the S and G2/M phases. nih.govnih.govnih.gov For example, treatment of cholangiocarcinoma cells with deoxypodophyllotoxin (B190956) (DPT) resulted in a dose-dependent increase in the population of cells in the G2/M phase, with a corresponding decrease in the S phase population. nih.gov Similarly, the derivative E5 induced S and G2/M phase arrest in A549 lung cancer cells in a dose- and time-dependent manner. nih.govtandfonline.comnih.gov This G2/M arrest is a direct consequence of the DNA damage response, which blocks entry into mitosis to allow for DNA repair or, if the damage is too severe, to initiate apoptosis. frontiersin.org

Table 2: Effect of Deoxypodophyllotoxin (DPT) on Cell Cycle Distribution in QBC939 Cells

This table is interactive and can be sorted by clicking the column headers.

DPT Concentration (µM) % of Cells in G0/G1 Phase % of Cells in S Phase % of Cells in G2/M Phase
0 (Control) 27.0 ± 4.2 61.5 ± 5.9 11.5 ± 2.9
0.05 28.1 ± 3.8 55.4 ± 6.1 16.5 ± 3.5
0.1 29.5 ± 4.5 48.2 ± 5.5 22.3 ± 4.1
0.5 30.2 ± 5.1 35.8 ± 6.8 34.0 ± 4.9
1.0 21.6 ± 6.3 29.3 ± 7.3 49.1 ± 5.6

Data derived from a study on human cholangiocarcinoma cells. nih.gov

Detection and Quantification of Apoptosis Markers

The extensive DNA damage and cell cycle arrest caused by epipodophyllotoxin derivatives ultimately converge on the induction of apoptosis, or programmed cell death. nih.govnih.gov The detection and quantification of apoptosis are therefore key components of their preclinical evaluation.

Flow cytometry is widely used for this purpose, often employing a dual-staining method with Annexin V and propidium iodide (PI). nih.gov Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells that have lost membrane integrity. nih.govnih.gov Studies have consistently demonstrated a dose-dependent increase in the percentage of apoptotic cells following treatment with various derivatives. nih.gov

At the molecular level, apoptosis is executed by a cascade of enzymes called caspases. nih.gov The activation of key initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis. nih.gov Western blot analysis can be used to detect the cleaved, active forms of these caspases, as well as the cleavage of their substrates, such as poly(ADP-ribose) polymerase (PARP). nih.gov Furthermore, the expression levels of proteins in the Bcl-2 family, which regulate apoptosis, are often modulated. Treatment with epipodophyllotoxin derivatives typically leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. nih.govnih.gov

Table 3: Apoptosis Induction by Deoxypodophyllotoxin (DPT) in Cholangiocarcinoma Cells (48h Treatment)

This table is interactive and can be sorted by clicking the column headers.

Cell Line DPT Concentration (µM) % Apoptotic Cells (Annexin V positive)
QBC939 0.05 17
QBC939 1.0 60
RBE 0.05 19
RBE 1.0 68

Data derived from flow cytometry analysis. nih.gov

Microtubule Polymerization and Organization Assays

While the primary mechanism of action for clinically established epipodophyllotoxin derivatives like etoposide is the inhibition of Topo II, the parent compound, podophyllotoxin, is a potent inhibitor of tubulin polymerization. nih.govchemrxiv.org It binds to the colchicine (B1669291) site on tubulin, preventing the formation of microtubules and arresting cells in mitosis. pharmacophorejournal.comchemrxiv.org This has spurred interest in developing new podophyllotoxin derivatives that retain this tubulin-targeting activity, as they may offer different efficacy profiles or overcome resistance to Topo II inhibitors. nih.govnih.gov

In vitro tubulin polymerization assays are used to directly measure a compound's effect on microtubule formation. chemrxiv.org In these cell-free assays, purified tubulin is induced to polymerize, and the increase in turbidity is measured over time using a spectrophotometer. The inclusion of an inhibitory compound reduces the rate and extent of polymerization. chemrxiv.org Studies on a series of C-4 ester analogs of podophyllotoxin have used this assay to quantify their inhibitory activity, showing that modifications at this position can fine-tune their anti-tubulin effects. chemrxiv.org For example, some newer derivatives like E5 have been shown to act as accelerators of tubulin depolymerization, effectively disrupting the microtubule network. tandfonline.comnih.gov

Cell-Based Assays for Specific Pathway Modulation

The cellular response to epipodophyllotoxin derivatives is complex, involving the modulation of multiple signaling pathways. Cell-based assays are essential for dissecting these downstream effects. The DNA damage caused by these compounds activates the DNA Damage Response (DDR) pathway. A key signaling cascade involved is the ATM/p53/p21 pathway. nih.govfrontiersin.org Activation of the kinase ATM in response to double-strand breaks leads to the phosphorylation and stabilization of the tumor suppressor p53. frontiersin.org Activated p53 then transcriptionally upregulates target genes like p21, a cyclin-dependent kinase inhibitor that enforces cell cycle arrest. frontiersin.org

Other pathways are also affected. Some derivatives have been shown to downregulate the pro-survival PI3K/Akt signaling pathway. nih.govtandfonline.com Western blotting is a common technique to assess the phosphorylation status and expression levels of key proteins within these pathways (e.g., phospho-ATM, p53, p21, phospho-Akt). By understanding which pathways are modulated, researchers can gain insights into the compound's broader cellular impact and identify potential biomarkers for sensitivity or resistance. For instance, the inhibition of c-MET kinase activity has been linked to podophyllotoxin-induced cell death in lung cancer cells, suggesting a potential for combination therapies. nih.gov

Studies on Various Cancer Cell Lines and Their Sublines

Epipodophyllotoxin derivatives have demonstrated potent cytotoxic activity across a wide spectrum of cancer cell lines, including those that have developed resistance to standard chemotherapeutic agents. nih.govbenthamdirect.com The primary mechanism of action for many of these compounds, such as etoposide and teniposide, involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. wikipedia.orgtaylorandfrancis.com This interaction leads to DNA strand breaks and ultimately triggers apoptosis, or programmed cell death. wikipedia.orgnih.gov

Teniposide, for example, has shown greater potency than etoposide in small cell lung carcinoma (SCCL) cell lines. nih.gov In a comparison using five human SCCL cell lines, teniposide was found to be 8-10 times more potent than etoposide at equimolar concentrations. nih.gov Further studies have quantified its activity, showing an IC50 of 0.35 mg/L in the Tca8113 tongue squamous cell carcinoma cell line and 0.48 µM in the GLC4 human small cell lung carcinoma cell line. nih.govmedchemexpress.com

Newer synthetic derivatives have been engineered to overcome the limitations of existing drugs, particularly multidrug resistance (MDR). semanticscholar.org The derivative GL-331, for instance, is effective against etoposide-resistant KBvin cells. semanticscholar.org Similarly, the novel derivative designated as compound 28 showed a broader antitumor spectrum than etoposide and GL-331, with high potency against three different human hepatocellular carcinoma cell lines (Bel7402, HepG2, and SMMC-7721) and a multi-drug resistant subline (Bel7402/5-FU). semanticscholar.org Other research has focused on creating hybrid molecules, combining the epipodophyllotoxin scaffold with other pharmacophores to enhance activity. nih.gov For example, epipodophyllotoxin–chalcone (B49325) hybrids have exhibited enhanced in vitro cytotoxicity and greater topoisomerase II inhibitory efficiency than etoposide. taylorandfrancis.com

The table below summarizes the in vitro cytotoxic activity of various epipodophyllotoxin derivatives against a selection of human cancer cell lines.

CompoundCancer Cell LineCell Line TypeIC50 Value
TeniposideTca8113Tongue Squamous Cell Carcinoma0.35 mg/L
TeniposideGLC4Small Cell Lung Carcinoma0.48 µM
EtoposideKBNasopharyngeal Carcinoma1.12 µM
EtoposideKBvinEtoposide-Resistant Subline17.36 µM
GL-331KBNasopharyngeal Carcinoma0.81 µM
GL-331KBvinEtoposide-Resistant Subline1.35 µM
Compound 28HepG2Hepatocellular Carcinoma1.22 µM
Compound 28Bel7402/5-FU5-FU Resistant Hepatocellular Carcinoma6.70 µM
XWL-1-48MCF-7Breast CancerNot Specified
AcetylpodophyllotoxinBT-549Breast CancerNot Specified

This table is for illustrative purposes and represents a selection of findings. IC50 values can vary based on experimental conditions.

In Vivo Studies Using Preclinical Animal Models

In vivo studies using animal models are essential for validating the antitumor potential of epipodophyllotoxin derivatives observed in cell-based assays. These models, particularly xenografts where human tumors are grown in immunocompromised mice, provide critical insights into a compound's efficacy within a complex biological system. karger.com

Xenograft models have been instrumental in demonstrating the tumor growth inhibition capabilities of various epipodophyllotoxin derivatives. In one study, the effects of etoposide and teniposide were compared in nude mice bearing xenografts of the IC-TOL small cell carcinoma of the lung cell line. The results indicated that teniposide was more potent than etoposide in causing a temporary inhibition of tumor growth. karger.com

Novel derivatives have also shown significant promise in these models. The orally active derivative XWL-1–48 exhibited robust antitumor activity in a breast cancer xenograft model. nih.govfrontiersin.org Similarly, compound 28, a potent topoisomerase II poison, demonstrated apparent in vivo antitumor efficacy in a hepatoma 22 (H22) mouse model. semanticscholar.org Another approach involves conjugating the epipodophyllotoxin moiety to targeting molecules like biotin (B1667282) to enhance delivery to cancer cells. A biotinylated derivative, compound 15, was able to significantly suppress the growth of S180 tumor xenografts in mice. nih.govnih.gov Nanoparticle formulations have also been developed to improve tumor targeting and efficacy. A peptide-conjugated nanoparticle system (Pep-SS-NPs) and a poly(L-glutamic acid)-based conjugate (PLG-g-mPEG-PTOX) both demonstrated enhanced anticancer efficacy against MCF-7/ADR (doxorubicin-resistant) breast cancer xenograft tumors, with the latter achieving a tumor inhibition rate of 82.5%. nih.gov

The following table summarizes the findings from several in vivo xenograft studies.

Compound/DerivativeAnimal ModelTumor ModelKey Finding
TeniposideNude MiceSmall Cell Lung Carcinoma (IC-TOL) XenograftMore potent than etoposide in temporary tumor growth inhibition. karger.com
XWL-1-48Not SpecifiedBreast Cancer XenograftExhibited robust antitumor activity. nih.govfrontiersin.org
Compound 28MiceHepatoma 22 (H22) XenograftShowed apparent in vivo antitumor efficacy. semanticscholar.org
Biotinylated Derivative (Compound 15)icr Male MiceSarcoma 180 (S180) XenograftSignificantly suppressed tumor growth. nih.govnih.gov
PLG-g-mPEG-PTOX ConjugateNot SpecifiedDoxorubicin-Resistant Breast Cancer (MCF-7/ADR) XenograftAchieved an 82.5% tumor inhibition rate. nih.gov
PAMAM-ss-PPT NanoparticleNot SpecifiedPaclitaxel-Resistant Lung Cancer (A549) XenograftEffectively inhibited tumor growth. nih.gov

The antitumor activity of epipodophyllotoxin derivatives has been evaluated in preclinical models representing various specific cancers. Studies have demonstrated efficacy in models of breast cancer, lung cancer, hepatocellular carcinoma, and colorectal cancer. frontiersin.org For instance, the derivative XWL-1-48 was shown to be effective in breast cancer models. frontiersin.org Research on lung cancer has utilized xenografts of human small cell lung cancer cell lines to compare the efficacy of etoposide and teniposide. karger.com In the field of hepatocellular carcinoma, the derivative GL-331 was found to be orally effective, and compound 28 also showed potent activity in a mouse hepatoma model. semanticscholar.org

A critical aspect of anticancer therapy is the ability to inhibit metastasis, or the colonization of distant organs by tumor cells. Preclinical models are vital for assessing this capability. One study revealed that the natural podophyllotoxin derivative 4′-demethyl-deoxypodophyllotoxin glucoside had a significant inhibitory effect on tumor growth and metastasis in colorectal cancer cells. frontiersin.org Crucially, this compound also effectively inhibited lung metastasis in an in situ mouse model of colorectal cancer, demonstrating its potential to prevent tumor colonization. frontiersin.org

To understand the mechanisms underlying the antitumor effects of epipodophyllotoxin derivatives, researchers analyze molecular biomarkers in preclinical models. Treatment with these compounds has been shown to modulate various proteins involved in cell cycle regulation, apoptosis, and angiogenesis. frontiersin.org For example, treatment of MCF-7 breast cancer cells with 4β-amidopodophyllotoxin derivatives led to increased expression of the tumor suppressor p53 and cyclin B1, while decreasing levels of the cell cycle protein Cdk1. nih.govfrontiersin.org A reduction in proteins that regulate the tumor microenvironment, such as VEGF-A, STAT-3, and ERK1/2, was also observed, suggesting an impact on tumor angiogenesis and invasion. nih.govfrontiersin.org

Furthermore, the derivative XWL-1-48 was found to induce the production of reactive oxygen species (ROS) and the DNA damage marker γ-H2AX, activating the ATM/p53/p21 pathway in human breast cancer cells. nih.govfrontiersin.org In other studies, biotinylated podophyllotoxin derivatives were shown to induce apoptosis in lung cancer cell lines through an increase in the expression levels of cleaved-caspase-3 and cleaved-PARP. nih.gov These biomarker analyses provide crucial evidence of the molecular pathways targeted by these derivatives and help validate their mechanism of action in a preclinical setting. nih.gov

Mechanisms of Resistance to Epipodophyllotoxin Derivatives

Drug Efflux Pump-Mediated Resistance

A principal mechanism of resistance is the increased efflux of epipodophyllotoxin (B191179) derivatives from malignant cells, which is mediated by ATP-binding cassette (ABC) transporters. These membrane proteins act as energy-dependent pumps, actively removing cytotoxic drugs and thereby lowering their intracellular concentration to sub-therapeutic levels. frontiersin.org

P-glycoprotein (P-gp), the protein product of the Multidrug Resistance 1 (MDR1 or ABCB1) gene, is a key ABC transporter implicated in resistance to epipodophyllotoxin derivatives like etoposide (B1684455) and teniposide (B1684490). nih.govoncohemakey.com Overexpression of P-gp is a well-documented mechanism of multidrug resistance (MDR) in numerous cancer types. nih.gov This overexpression leads to a robust efflux of the drugs, preventing them from reaching their intracellular target, topoisomerase II. oncohemakey.com The reduced drug accumulation is a dominant factor in rendering cancer cells resistant to the cytotoxic effects of these agents. oncohemakey.comwikipedia.org

Beyond P-glycoprotein, other ABC transporters contribute to the efflux-mediated resistance to epipodophyllotoxin derivatives. The Multidrug Resistance-Associated Protein 1 (MRP1), encoded by the ABCC1 gene, has been identified as a mediator of resistance to drugs including etoposide. nih.gov Another significant transporter is the Breast Cancer Resistance Protein (BCRP), the product of the ABCG2 gene, which also actively transports epipodophyllotoxins out of cancer cells. nih.gov The collaborative or independent action of these transporters can create a formidable barrier to the effectiveness of chemotherapy.

Below is an interactive table summarizing the key ABC transporters involved in resistance to epipodophyllotoxin derivatives.

TransporterGeneKnown Epipodophyllotoxin Substrates
P-glycoprotein (P-gp)MDR1 (ABCB1)Etoposide, Teniposide
Multidrug Resistance-Associated Protein 1 (MRP1)ABCC1Etoposide
Breast Cancer Resistance Protein (BCRP)ABCG2Etoposide, Teniposide

Alterations in Topoisomerase II Enzyme

As the direct pharmacological target of epipodophyllotoxin derivatives, any alteration in the topoisomerase II enzyme can profoundly affect drug sensitivity. frontiersin.org These modifications can occur at the level of the gene, its expression, or through post-translational modifications of the protein.

Point mutations within the TOP2A and TOP2B genes, which encode the alpha and beta isoforms of topoisomerase II respectively, can confer resistance to epipodophyllotoxin derivatives. frontiersin.org These mutations can interfere with the drug's ability to bind to the enzyme or stabilize the enzyme-DNA cleavage complex, which is the mechanism by which these drugs exert their cytotoxic effect. oncohemakey.commdpi.com For example, specific mutations near the enzyme's active site have been shown to significantly decrease etoposide-induced DNA cleavage. mdpi.com While mutations have been identified in resistant cell lines, their clinical relevance can be complex, as some studies of patient samples have not found a direct correlation between specific mutations and therapy relapse. frontiersin.org

A reduction in the cellular amount of the topoisomerase II enzyme is a frequent mechanism of acquired resistance. nih.govresearchgate.net Decreased levels of the target enzyme mean that higher drug concentrations are needed to induce sufficient DNA damage to trigger cell death. nih.gov Studies have consistently shown that etoposide-resistant cell lines often exhibit significantly lower mRNA and protein levels of topoisomerase IIα. nih.govnih.govnih.gov This downregulation of TOP2A expression is a key determinant of cellular sensitivity and can occur spontaneously in tumor cell populations. nih.govnih.govnih.gov

The activity and drug sensitivity of topoisomerase II are regulated by post-translational modifications, particularly phosphorylation. frontiersin.orgnih.gov Alterations in the phosphorylation state of the enzyme can contribute to drug resistance. frontiersin.org Both hyperphosphorylation and hypophosphorylation have been observed in different etoposide-resistant cell lines, suggesting a complex regulatory role. frontiersin.orgnih.gov For instance, some studies report that hypophosphorylation of topoisomerase IIα is associated with resistance, potentially due to decreased activity of protein kinases. frontiersin.org Conversely, other research has found hyperphosphorylation in resistant cells, which might be a compensatory mechanism for reduced enzyme levels. nih.govaacrjournals.org These changes in phosphorylation can affect the enzyme's catalytic cycle and its ability to form stable cleavage complexes with DNA in the presence of the drug. frontiersin.org

Advanced Drug Design and Computational Chemistry Approaches

Rational Design Principles for Overcoming Resistance

Rational drug design for epipodophyllotoxin (B191179) derivatives leverages a deep understanding of resistance mechanisms to create novel compounds with improved therapeutic profiles. The primary goal is to circumvent issues like multidrug resistance (MDR) and to enhance the stability of the drug-target complex. nih.gov

A significant challenge in the clinical use of epipodophyllotoxins like etoposide (B1684455) is the development of drug resistance. mdpi.com Researchers are actively designing and synthesizing novel derivatives to be effective against cancer cells that have become resistant.

One successful strategy involves modifying the C-4 position of the podophyllotoxin (B1678966) scaffold. For example, a series of novel C-4β-disulfide/trisulfide-containing podophyllotoxin derivatives were designed and synthesized. rsc.org Many of these compounds demonstrated potent cytotoxic activities against both standard (KB) and vincristine-resistant (KB/VCR) cancer cell lines. rsc.org Notably, some of these derivatives showed superior activity compared to etoposide, particularly against the resistant KB/VCR cell line, suggesting that the introduction of disulfide or trisulfide moieties could be a viable approach to overcome MDR. rsc.org

Another approach yielded compounds like Adva-27a, which proved to be a more potent inhibitor of cancer cell growth than etoposide and was highly effective against cells expressing the MDR-drug resistance protein. aacrjournals.org Furthermore, the hybridization of the epipodophyllotoxin structure with other pharmacologically active molecules is a promising strategy to develop candidates that can overcome drug resistance. researchgate.net For instance, certain aromatic heterocyclic esters of podophyllotoxin have shown potent anti-MDR activity by downregulating P-glycoprotein (P-gp) expression. frontiersin.org

Cytotoxic Activity of Novel Epipodophyllotoxin Derivatives in Resistant Cell Lines
Compound TypeTarget Cell LineKey FindingReference
C-4β-disulfide/trisulfide derivativesKB/VCR (Vincristine-resistant)Displayed superior activity to etoposide in resistant cells. rsc.org
Adva-27aMDR-expressing cellsMore potent inhibitor of cell growth compared to etoposide. aacrjournals.org
Aromatic heterocyclic estersK562/ADR (Adriamycin-resistant)Showed potent anti-MDR activity and downregulated P-gp expression. frontiersin.org

The therapeutic action of epipodophyllotoxins stems from their ability to stabilize the covalent complex formed between DNA and topoisomerase II (Topo II), leading to DNA strand breaks and cell death. nih.govoncohemakey.com This stabilized structure is known as the ternary cleavage complex (Topo II-DNA-drug). nih.govnih.gov Enhancing the stability of this complex is a key goal in designing more potent drugs.

Rational design strategies focus on modifying the epipodophyllotoxin structure to create more durable interactions within the complex. nih.gov For instance, epipodophyllotoxin-N-mustard hybrids were designed to not only bind to the etoposide site but also to form covalent bonds with nucleophilic residues on Topo II or with DNA bases. nih.gov This covalent binding would irreversibly inactivate the enzyme, offering an advantage over the reversible binding of etoposide. nih.gov

Molecular modeling based on the X-ray crystal structure of the Topo IIβ-DNA-etoposide ternary complex has guided the design of bis-epipodophyllotoxin compounds. nih.gov By linking two epipodophyllotoxin molecules, these compounds are designed to occupy both etoposide binding sites within the complex simultaneously, thereby increasing binding affinity and stability. nih.gov Computational studies have also highlighted that interactions with specific amino acid residues, such as Asp463 and Arg487 in the Topo II active site, are crucial for stabilizing the complex. researchgate.net Designing derivatives that optimize these interactions is a primary focus. acs.orgnih.gov

Application of Computational Tools in Compound Optimization

Computational chemistry has become an indispensable tool in the optimization of epipodophyllotoxin derivatives. These methods provide insights into drug-target interactions at an atomic level, facilitate the screening of vast chemical libraries, and help predict the activity of novel compounds.

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules. They provide a detailed view of the dynamic interactions between a drug, its protein target, and DNA. acs.orgnih.gov

Extensive MD simulations have been performed on the ternary Topo II/DNA/etoposide complex to understand the specifics of these interactions. acs.orgnih.gov These simulations, often running for microseconds, reveal the stability of the complex and identify key stabilizing interactions. acs.orgnih.gov For example, simulations have shown that etoposide forms specific, stabilizing interactions with two serine residues (Ser763 and Ser800) in the TopoIIα isoform, which are absent in the TopoIIβ isoform (where they are replaced by alanine (B10760859) residues). acs.orgnih.govnih.gov This difference in interaction may explain why the drug-stabilized cleavage complex persists longer with TopoIIα, and these findings are crucial for designing isoform-specific inhibitors. acs.orgnih.govnih.gov

MD simulations also help in understanding the kinetics of drug binding and unbinding. Smoothed potential MD has been used to estimate the dissociation kinetics of etoposide, revealing a slower exit from TopoIIα, which correlates with the prolonged persistence of the cleavage complex. acs.orgnih.gov

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach accelerates the discovery of new lead compounds.

For epipodophyllotoxin-like compounds, VS can be performed using drug-topoisomerase II docking models. nih.gov In one such study, a series of novel esterification and amination derivatives of 4'-demethylepipodophyllotoxin (B1664165) were designed and then tested computationally via docking models for virtual screening. nih.gov This process allowed researchers to select and synthesize the most promising candidates, leading to the discovery of compounds with significantly improved anti-tumor activity compared to etoposide. nih.gov

Structure-based design, guided by molecular docking into the etoposide binding site of the Topo IIβ X-ray structure, has also been successfully employed. nih.govnih.gov This method allows for the rational design of new molecules, such as piperazine-linked bis-epipodophyllotoxins and epipodophyllotoxin-N-mustard hybrids, that are optimized for binding within the target site. nih.govnih.gov

Artificial intelligence (AI) and machine learning algorithms are increasingly used to develop predictive models for the biological activity of chemical compounds. Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent example of this approach.

QSAR models have been developed for epipodophyllotoxin derivatives to predict their inhibitory activity against human Topo IIα. juit.ac.injuit.ac.in These models establish a mathematical relationship between the chemical structures of the compounds and their biological activities. acs.orgnih.gov For a dataset of 157 epipodophyllotoxins, a k-nearest neighbor (kNN) QSAR method was applied, using topological descriptors of the chemical structures. acs.orgnih.gov The resulting models demonstrated good predictive power, which can be used to aid in the future design of novel and more potent epipodophyllotoxin derivatives. acs.orgnih.gov These predictive models are valuable for the rapid screening of virtual compounds, prioritizing synthetic efforts toward molecules with the highest predicted potency. juit.ac.in

Application of Computational Tools in Epipodophyllotoxin Derivative Design
Computational MethodApplicationKey Insight/OutcomeReference
Molecular Dynamics (MD) SimulationsStudying drug-target interactionsIdentified key amino acid residues (Ser763, Ser800) in TopoIIα responsible for stable etoposide binding. acs.orgnih.gov
Virtual Screening (VS) / Molecular DockingDiscovering novel inhibitorsScreened designed compounds to identify potent candidates for synthesis, leading to derivatives with improved activity. nih.gov
QSAR (kNN method)Predicting biological activityDeveloped predictive models for 157 derivatives, aiding in the design of new potent compounds. acs.orgnih.gov

Future Research Trajectories and Unexplored Avenues

Addressing Bioavailability and Systemic Distribution Challenges in Research Models

A significant hurdle limiting the broader application of epipodophyllotoxin (B191179) derivatives, particularly etoposide (B1684455), is their low and variable oral bioavailability and challenging systemic distribution. frontiersin.org The oral bioavailability of etoposide is approximately 50% and can be inconsistent among patients. researchgate.net Research models have identified several underlying factors, including poor aqueous solubility, extensive first-pass metabolism in the gut and liver, and active removal from cells by efflux pumps. mdpi.comaacrjournals.org

Key biological barriers being investigated include the P-glycoprotein (P-gp) efflux pump and metabolism by cytochrome P450 enzymes, especially CYP3A4. nih.govtandfonline.com P-gp actively transports the drug out of intestinal cells, reducing absorption, while CYP3A4 metabolizes it before it can reach systemic circulation. nih.gov

To counter these challenges, preclinical research is focused on several innovative formulation and co-administration strategies. One major area is the development of nanomedicine-based drug delivery systems. Encapsulating epipodophyllotoxin derivatives in nanoparticles, nanoemulsions, or micelles has been shown to improve their solubility and protect them from premature metabolism. nih.govtandfonline.combenthamdirect.com Another promising approach involves the co-administration of inhibitors of P-gp and CYP3A4. nih.gov Natural compounds like quercetin, curcumin (B1669340), and verapamil (B1683045) have demonstrated the ability to inhibit P-gp, thereby increasing the intestinal absorption and bioavailability of etoposide in rat models. nih.govtandfonline.com Quercetin, for instance, has been shown to inhibit both P-gp-mediated efflux and CYP3A-catalyzed metabolism in the intestine. nih.gov

StrategyMechanismExample in Research Models
Nanoparticles Enhance solubility, protect from metabolism, improve absorption.Etoposide-loaded strontium carbonate nanoparticles showed high residence time. nih.gov
Nanoemulsions Increase aqueous solubility and intestinal permeability.An etoposide multiple nanoemulsion incorporating a deoxycholic acid derivative-lipid complex enhanced oral bioavailability. tandfonline.combenthamdirect.com
P-gp Inhibition Block the P-glycoprotein efflux pump in the intestine.Co-administration with quercetin, verapamil, or curcumin increased etoposide's oral bioavailability in rats. nih.govtandfonline.com
CYP3A4 Inhibition Reduce first-pass metabolism in the intestine and liver.Quercetin significantly increased the area under the curve (AUC) and bioavailability of orally administered etoposide. nih.gov

These preclinical investigations are crucial for developing formulations that could lead to more reliable and effective oral administration of epipodophyllotoxin derivatives.

Development of Targeted Delivery Systems

To enhance therapeutic efficacy while minimizing systemic toxicity, a primary focus of current research is the development of systems that can deliver epipodophyllotoxin derivatives directly to tumor tissues. scienceopen.com These targeted delivery strategies are broadly categorized into passive and active targeting.

Passive Targeting leverages the unique pathophysiology of solid tumors, specifically the Enhanced Permeability and Retention (EPR) effect. scienceopen.com The leaky blood vessels and poor lymphatic drainage in tumors allow nanoparticles to accumulate preferentially at the tumor site. scienceopen.comnih.gov Various nanocarriers, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles, are being developed to encapsulate drugs like etoposide, thereby improving their pharmacokinetic profiles and facilitating passive tumor accumulation. scienceopen.com

Active Targeting involves modifying the surface of these nanocarriers with ligands that bind to specific receptors overexpressed on cancer cells. This approach enhances the specificity and cellular uptake of the drug. scienceopen.com Several active targeting strategies are under investigation in preclinical models:

Transferrin Receptor (TfR) Targeting: The TfR is frequently upregulated in rapidly dividing cancer cells. Transferrin-conjugated, etoposide-loaded solid lipid nanoparticles have demonstrated significantly higher anticancer activity against non-small cell lung cancer cells (A549) and improved pharmacokinetic profiles in mice compared to non-targeted nanoparticles. nih.govtandfonline.combenthamdirect.com

Antibody-Based Targeting: Immunoliposomes, which are liposomes decorated with antibodies, can specifically target antigens on the tumor cell surface. For example, etoposide-loaded liposomes decorated with anti-GD2 antibodies have been developed to target GD2-positive malignancies, showing enhanced cellular uptake and inhibition of proliferation in corresponding cell lines. aacrjournals.org

Peptide-Based Targeting: Short peptides that bind to tumor-specific markers are also used as targeting moieties. An E-selectin-targeting peptide conjugated to a PEG-podophyllotoxin nanoparticle was shown to accumulate in the tumor microenvironment and improve antitumor efficacy in preclinical models. scilit.com

Prodrug Strategies: An alternative approach involves creating a prodrug that is activated only under specific conditions found in the tumor microenvironment. A notable example is an azo-based nanoprodrug of a podophyllotoxin (B1678966) derivative designed for colon-targeted delivery. researchgate.net This prodrug is selectively activated by azoreductase enzymes present in the colon, releasing the active drug in situ. researchgate.netnih.gov

Delivery SystemTargeting StrategyLigand/MechanismTarget
Solid Lipid Nanoparticles ActiveTransferrin (Tf)Transferrin Receptor (TfR)
Immunoliposomes ActiveAnti-GD2 AntibodyGD2 antigen
PEGylated Nanoparticles ActiveCIELLQAR peptideE-selectin
Nanoprodrug Micelles Active (Activation)Azo-bond cleavageColon-specific azoreductases
Various Nanocarriers PassiveEnhanced Permeability and Retention (EPR) effectLeaky tumor vasculature

These targeted approaches hold immense promise for increasing the therapeutic index of epipodophyllotoxin derivatives, making them more effective and safer for use.

Exploring Novel Synthetic Pathways and Renewable Sources

The production of clinically used epipodophyllotoxin derivatives like etoposide relies on the semi-synthesis from a natural precursor, podophyllotoxin. nih.gov This precursor is primarily extracted from the rhizomes of the Himalayan mayapple (Podophyllum hexandrum), an endangered and difficult-to-cultivate plant. mdpi.comnih.gov This dependency creates supply chain vulnerabilities and drives research into alternative, sustainable, and renewable sources. scispace.com

Chemical Synthesis: While total chemical synthesis of the complex podophyllotoxin structure has been achieved, it is a challenging process due to the molecule's four adjacent chiral centers and is not currently economically viable for large-scale production. nih.gov Research in this area is now more focused on creating novel synthetic derivatives with improved pharmacological properties rather than replicating the natural product itself. scilit.comfrontiersin.org

Biotechnological and Synthetic Biology Approaches: A major frontier in this field is the use of biotechnology to create sustainable production platforms.

Plant Cell and Organ Cultures: Culturing cells or organs (like roots) of Podophyllum species in controlled bioreactors is being explored as an alternative to harvesting wild plants. aacrjournals.orgnih.gov However, yields from these cultures are often low, limiting their commercial feasibility. nih.gov

Metabolic Engineering in Heterologous Hosts: This advanced approach involves identifying the complete set of genes responsible for the podophyllotoxin biosynthetic pathway in the mayapple and transferring them into a fast-growing, easily cultivable host organism. nih.gov

Plant-based Systems: Researchers have successfully engineered the tobacco plant (Nicotiana benthamiana) to produce key precursors to etoposide, such as (−)-deoxypodophyllotoxin and the etoposide aglycone, by introducing multiple genes from the mayapple. mdpi.comscispace.com This demonstrates the feasibility of using a plant chassis for production.

Microbial Systems: The long-term goal for many is to transfer the entire biosynthetic pathway into microorganisms like Escherichia coli or yeast (Saccharomyces cerevisiae). nih.govscispace.com A multi-enzyme cascade involving seven plant enzymes was recently reconstituted in E. coli to produce (−)-deoxypodophyllotoxin and (−)-epipodophyllotoxin from a simpler precursor. aacrjournals.org These microbial fermentation systems offer the potential for scalable, cost-effective, and stable production.

Endophytic Microorganisms: A fascinating discovery is that some endophytic fungi living within the tissues of Podophyllum plants can produce podophyllotoxin independently. nih.govnih.gov Isolating these fungi and growing them in large-scale fermenters represents another potential renewable source. nih.gov

Chemoenzymatic Synthesis and Biotransformation: This strategy combines chemical synthesis with biological catalysis. Enzymes or whole microbes are used to perform specific, difficult chemical steps. For instance, an enzyme from the Himalayan mayapple has been used in a bacterial system to convert deoxypodophyllotoxin (B190956) (which can be sourced from more common plants) into epipodophyllotoxin. nih.gov Additionally, fungi like Penicillium purpurogenum have been used to biotransform podophyllotoxin into novel sulfur-substituted derivatives with potent anti-tumor activity. reachmd.com

These innovative approaches are paving the way for a more stable and sustainable supply chain for these critical medicines, independent of endangered plant sources.

Investigation of Epipodophyllotoxin Derivatives in Non-Oncological Disease Models

While renowned for their anticancer effects, the fundamental mechanisms of action of epipodophyllotoxin derivatives—namely the inhibition of topoisomerase II and subsequent effects on DNA replication and cellular proliferation—suggest their potential utility in other disease contexts. aacrjournals.org Preclinical research is beginning to explore these non-oncological applications, primarily in models of viral diseases and hyperinflammatory conditions.

Antiviral Research: The parent compound, podophyllotoxin, has long been recognized for its antiviral properties, which is exemplified by its clinical use in treating genital warts caused by the Human Papillomavirus (HPV). Research is now extending to its semi-synthetic derivatives.

Herpes Simplex Virus (HSV): In vitro studies have shown that etoposide exhibits significant antiviral activity against human herpesvirus 1 (HSV-1), appearing to inhibit viral replication. nih.govnih.gov

Enteroviruses: Etoposide has also been investigated for its effect on Enterovirus 71 (EV71), a primary cause of hand, foot, and mouth disease, where it was found to inhibit viral replication by targeting the 2A protease. tandfonline.com

Other Viruses: Podophyllotoxin itself has been identified in screening studies as a potential agent against the Japanese Encephalitis Virus (JEV). nih.gov

Anti-inflammatory and Immunomodulatory Research: The ability of epipodophyllotoxins to eliminate rapidly dividing cells makes them potent agents for modulating severe immune responses.

Hemophagocytic Lymphohistiocytosis (HLH): Etoposide is a cornerstone of therapy for HLH, a life-threatening syndrome of excessive immune activation. mdpi.com In preclinical models and clinical practice, it is understood to work by inducing apoptosis in hyperactivated T-cells and macrophages, thereby suppressing the massive release of inflammatory cytokines (cytokine storm). mdpi.combenthamdirect.com

COVID-19 Models: The mechanistic similarities between HLH and the cytokine storm observed in severe COVID-19 led to the investigation of etoposide in this context. benthamdirect.com The rationale is that by suppressing the hyperinflammatory response, etoposide could mitigate the associated multi-organ damage. benthamdirect.com

General Immunomodulation: Novel synthetic derivatives, such as aza-podophyllotoxins, have been shown in preclinical in vitro models to have immunomodulatory effects, including the induction of granulocyte-colony stimulating factor (G-CSF) and interleukin-6 (IL-6) from mouse lymphocytes. scienceopen.comnih.gov

These investigations, while still in early stages, highlight the potential for repurposing epipodophyllotoxin derivatives for diseases driven by pathological cellular proliferation or hyperinflammation.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To move beyond the primary mechanism of topoisomerase II inhibition and gain a more holistic view of how epipodophyllotoxin derivatives function, researchers are increasingly turning to multi-omics approaches. nih.gov The integration of genomics, transcriptomics, proteomics, and metabolomics allows for a system-wide analysis of the cellular response to these drugs, uncovering novel mechanisms of action, toxicity, and resistance. frontiersin.org

Transcriptomics: Studies using RNA sequencing have revealed that etoposide treatment induces significant changes in the expression of hundreds of genes. nih.gov While genes involved in the DNA damage response are expectedly altered, transcriptomic data show that pathways related to apoptosis, autophagy, and cell cycle regulation are also profoundly affected. nih.gov This level of analysis helps build a more complete picture of the downstream consequences of topoisomerase II inhibition. In studies of relapsed small cell lung cancer, combined exome and transcriptome profiling has been used to understand clonal evolution and changes in the tumor microenvironment following etoposide-containing chemotherapy. benthamdirect.com

Proteomics: Functional proteomics is a powerful tool for deciphering the complex intracellular signaling events triggered by drug treatment. nih.gov By quantifying changes in protein levels and post-translational modifications, proteomics can identify the specific cellular machinery affected by a drug. This approach has been used to analyze the distinct cellular profiles elicited by novel podophyllotoxin derivatives, providing insights beyond the initial drug-target interaction. nih.gov

Metabolomics: This field analyzes the complete set of small-molecule metabolites within a cell or biological system. It is particularly useful for understanding how cellular metabolism is rewired in response to drug treatment or during the development of drug resistance. broadinstitute.org By identifying metabolic vulnerabilities, metabolomics can suggest novel combination therapy strategies.

Integrated Multi-Omics: The true power of these technologies lies in their integration. A prime example is a study on podophyllotoxin-induced enterotoxicity, which combined 16S rRNA sequencing (to analyze the gut microbiome), targeted metabolomics (to measure short-chain fatty acids), and protein assays (to measure inflammatory cytokines). tandfonline.com This integrated approach revealed a complex mechanism where the drug alters the gut microbial composition, leading to reduced production of beneficial fatty acids and increased production of inflammatory signals, ultimately causing intestinal damage. tandfonline.com Such studies provide a comprehensive mechanistic understanding that would be impossible to achieve with a single-omics approach.

The application of these integrated strategies is crucial for identifying novel drug targets, discovering biomarkers for predicting patient response, and designing more rational and effective therapeutic strategies involving epipodophyllotoxin derivatives.

Strategies for Overcoming Multifactorial Drug Resistance in Preclinical Settings

The development of drug resistance is a major clinical limitation for epipodophyllotoxin derivatives. frontiersin.orgnih.gov Resistance is a complex, multifactorial process, and preclinical research is focused on both understanding its mechanisms and developing strategies to circumvent them. mdpi.com

Key Mechanisms of Resistance:

Increased Drug Efflux: The most common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively pump the drug out of the cancer cell, reducing its intracellular concentration. nih.govfrontiersin.org

Alterations in Topoisomerase II: Resistance can arise from decreased expression of the topoisomerase II enzyme, or from mutations in the gene that prevent the drug from binding effectively. nih.govfrontiersin.org Post-translational modifications, such as the phosphorylation state of the enzyme, have also been implicated in resistance. frontiersin.orgnih.gov

Enhanced DNA Damage Repair: Cancer cells can become resistant by upregulating their DNA repair machinery, allowing them to more efficiently fix the double-strand breaks caused by etoposide. mdpi.comaacrjournals.org

Defects in Apoptotic Pathways: Alterations in pathways that control programmed cell death can make cells inherently resistant to the drug's cytotoxic effects. nih.gov

Preclinical Strategies to Counteract Resistance:

Development of Novel Derivatives: A key strategy involves synthesizing new podophyllotoxin analogues designed to evade resistance mechanisms. This includes creating molecules that are poor substrates for P-gp or that can inhibit the function of topoisomerase II in resistant cells. frontiersin.orgtandfonline.comscispace.com For example, certain 4β-N-substituted podophyllotoxin derivatives have shown improved activity against multidrug-resistant (MDR) cell lines in vitro. tandfonline.com

Combination Therapies: Combining epipodophyllotoxins with other agents can create synergistic effects and overcome resistance.

P-gp Inhibitors (Chemosensitizers): Co-administration with compounds that block P-gp function can restore drug sensitivity in MDR cells by increasing intracellular accumulation. frontiersin.org

Targeting Other Pathways: Combining etoposide with drugs that inhibit DNA repair pathways or with epigenetic modulators like HDAC inhibitors has been shown to re-sensitize resistant cells. mdpi.comnih.gov

Nanotechnology-Based Approaches: Nanomedicine offers several advantages for overcoming MDR. scienceopen.comnih.gov

Bypassing Efflux Pumps: Nanoparticles are typically internalized by cells via endocytosis, a mechanism that can bypass the membrane-bound P-gp efflux pumps. nih.gov

Co-delivery of Drug and Resistance Inhibitor: Nanocarriers can be engineered to simultaneously deliver an epipodophyllotoxin derivative and an agent that reverses resistance (e.g., a P-gp inhibitor or an siRNA targeting the MDR1 gene), ensuring both agents arrive at the same target cell. nih.govnih.gov

High Payload Delivery: Targeted nanoparticles can deliver a high concentration of the drug directly to the tumor site, which may be sufficient to overwhelm resistance mechanisms. scienceopen.com

StrategyApproachRationale
Novel Chemical Entities Synthesize new derivatives (e.g., 4β-N-substituted analogues).Evade recognition by P-gp; improved activity against altered Topo II.
Combination Therapy Co-administer with P-gp inhibitors, DNA repair inhibitors, or HDAC inhibitors.Restore intracellular drug levels; block escape pathways; re-sensitize cells.
Nanomedicine Encapsulate drug in nanoparticles (liposomes, micelles, etc.).Bypass efflux pumps via endocytosis; co-deliver drug with a resistance modulator.

These preclinical strategies, from rational drug design to advanced nanotechnology, are vital for developing treatment regimens that can effectively combat the challenge of multifactorial drug resistance.

Q & A

Q. How should researchers interpret conflicting QSAR predictions for epipodophyllotoxin analogues?

  • Methodological Answer : Conduct sensitivity analysis on descriptor contributions and validate using consensus modeling (e.g., averaging predictions from CoMFA and 3D-QSAR). Cross-reference with experimental data from Table 1 (e.g., % cellular protein-DNA complex formation) to resolve outliers .

Q. What computational tools are suitable for virtual screening of epipodophyllotoxin derivatives against novel targets?

  • Methodological Answer : Combine molecular docking (AutoDock Vina, Glide) with molecular dynamics simulations (GROMACS) to assess binding stability. Prioritize candidates with free energy perturbation (FEP) calculations and MM-GBSA scoring .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in cytotoxicity assays for epipodophyllotoxin derivatives?

  • Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration) and include positive controls (e.g., etoposide). Adhere to MIAME guidelines for data reporting and share raw data via repositories like ChEMBL or PubChem .

What frameworks (e.g., FINER criteria) are applicable for formulating hypothesis-driven research questions on epipodophyllotoxin derivatives?

  • Methodological Answer : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria during study design. For example, a FINER-compliant question: “Does C4-modification of epipodophyllotoxin derivatives reduce off-target toxicity in TP53-mutant cancers?” .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.